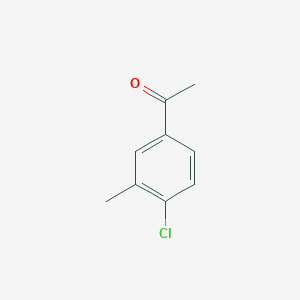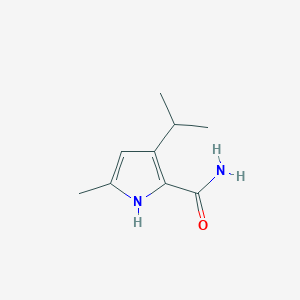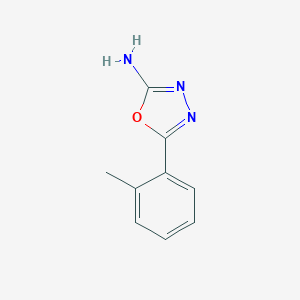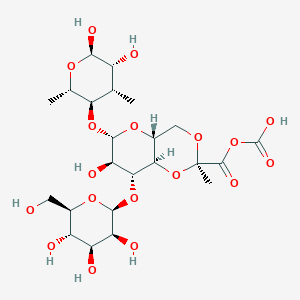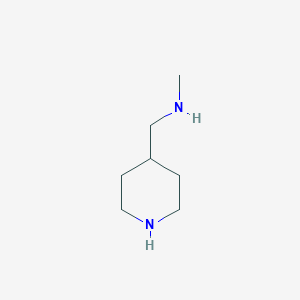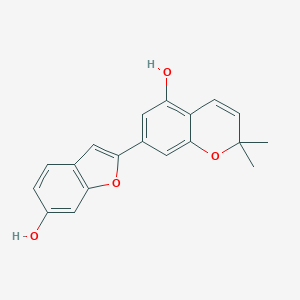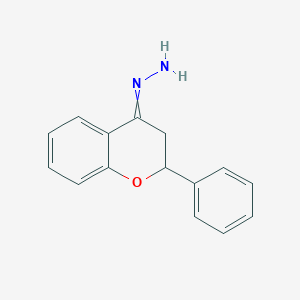
Flavanone hydrazone
Descripción general
Descripción
Flavanone hydrazone is a type of organic compound containing a hydrazone moiety, which is a combination of two functional groups, a ketone and a hydrazone. It is classified as a heterocyclic compound, as it contains a ring structure that includes both carbon and nitrogen atoms. This compound is known to have a variety of uses in scientific research, including as a drug target, in synthesis, and as a reagent.
Aplicaciones Científicas De Investigación
Crystal Structures
Flavanone hydrazones, complex compounds with diverse structures, are noted for their unique crystal forms. The study by Yennawar, Sigmon, and Margulis (2023) reports the crystal structures of three newly synthesized flavanone hydrazones. These compounds exhibit significant structural features like pucker at the chiral carbon atom and intramolecular hydrogen bonding, suggesting their potential utility in the field of material sciences and molecular engineering (Yennawar, H., Sigmon, A. J., & Margulis, E., 2023).
Antimicrobial Agents
Flavanone hydrazone derivatives have shown promising results as antimicrobial agents. Al-Bogami et al. (2014) synthesized this compound derivatives using microwave irradiation, resulting in compounds with potent antimicrobial activity. This indicates the potential of flavanone hydrazones in developing new antimicrobial agents with optimal pharmacokinetics and low toxicity, addressing the growing concern of drug resistance (Al-Bogami, A. S., Alkhathlan, H., Saleh, T. S., & Elazzazy, A., 2014).
Biotechnological Production
Fowler and Koffas (2009) discussed the biotechnological production of flavanones, highlighting flavanones as precursors to all flavonoid structures and their potential as valuable fine chemicals. The review emphasizes the advantages of microbial production processes for these compounds, pointing towards a sustainable and efficient method for commercial synthesis (Fowler, Z. L., & Koffas, M., 2009).
Antioxidant and Anti-inflammatory Properties
Flavanone hydrazones also show significant antioxidant and anti-inflammatory properties. Bustos-Salgado et al. (2021) screened natural flavanone derivatives for anti-inflammatory activity and found that certain flavanone solutions effectively inhibited edema in evaluated models, indicating their potential in treating skin pathologies associated with inflammation (Bustos-Salgado, P., Andrade-Carrera, B., Domínguez-Villegas, V., Díaz-Garrido, N., Rodríguez-Lagunas, M. J., Badia, J., Baldomá, L., Mallandrich, M., Calpena-Campmany, A., & Garduño-Ramírez, M. L., 2021).
Mecanismo De Acción
Target of Action
Flavanone hydrazone, a derivative of flavanone, primarily targets inflammatory processes in the body . It has been found to effectively inhibit lens protein-induced ocular inflammation . It also inhibits endotoxin- and interleukin-1 (IL-1)-induced uveitis . The compound’s primary targets are likely the enzymes and proteins involved in these inflammatory processes .
Mode of Action
This compound interacts with its targets by inhibiting oxidative stress and related downstream responses, including inflammatory diseases . It is believed to act as a non-steroidal anti-inflammatory agent
Biochemical Pathways
This compound is part of the flavonoid biosynthetic pathway . This pathway involves the synthesis of flavanones from phenylalanine and malonyl-CoA . Flavanones, including this compound, are synthesized from these precursors through a series of enzymatic reactions . The synthesized flavanones can then be modified by enzymes such as glycosyltransferases, methylases, and sulfotransferases to confer various chemical and bioactive properties .
Pharmacokinetics
It is known that the bioavailability of flavonoids, including flavanone derivatives, can be influenced by factors such as the presence of glycosides . Glycosylation can increase the hydrophilicity of flavanones, thereby enhancing their water solubility and potential bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of inflammation. It has been found to effectively inhibit lens protein-induced ocular inflammation , and it also inhibits endotoxin- and interleukin-1 (IL-1)-induced uveitis . These effects suggest that this compound could potentially be used as a therapeutic agent for inflammatory conditions.
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. For instance, changes in abiotic environmental factors such as atmospheric CO2 and ozone levels, UV light, changes in precipitation patterns, or temperature may directly affect the concentration of secondary chemicals in plants, which in turn may influence levels of herbivory or pathogen attack . .
Direcciones Futuras
Flavonoids and their synthetic derivatives are of significant interest to the medicinal chemistry community as potential treatments of disease . Further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches which will identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .
Análisis Bioquímico
Biochemical Properties
Flavanone Hydrazone is a key player in the flavonoid biosynthetic pathway . It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which is crucial for the regulation of flavonols and anthocyanidins . The interaction between this compound and F3H involves the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the expression of F3H, which interacts with this compound, is positively correlated with the accumulation of anthocyanins during the ripening process of citrus fruits .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For example, it catalyzes the hydroxylation of naringenin to dihydrokaempferol in the flavonoid biosynthetic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies. For instance, the expression of F3H, which interacts with this compound, increases rapidly along with the accumulation of anthocyanin during the ripening process of citrus fruits .
Metabolic Pathways
This compound is involved in the flavonoid biosynthetic pathway . It interacts with enzymes such as F3H and participates in the hydroxylation of naringenin to yield dihydrokaempferol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Flavanone hydrazone involves the reaction between Flavanone and hydrazine hydrate in the presence of a catalyst. The reaction leads to the formation of Flavanone hydrazone, which can be isolated and purified using standard techniques.", "Starting Materials": ["Flavanone", "Hydrazine hydrate", "Catalyst (e.g. Acetic acid)"], "Reaction": ["Step 1: Dissolve Flavanone in a suitable solvent (e.g. ethanol)", "Step 2: Add hydrazine hydrate to the solution and stir for a few hours at room temperature", "Step 3: Add a catalyst (e.g. Acetic acid) to the reaction mixture and continue stirring for a few more hours", "Step 4: Isolate and purify the Flavanone hydrazone using standard techniques (e.g. recrystallization)"] } | |
Número CAS |
1692-46-2 |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine |
InChI |
InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13- |
Clave InChI |
LTYOJFOTFBGRPP-LGMDPLHJSA-N |
SMILES isomérico |
C\1C(OC2=CC=CC=C2/C1=N\N)C3=CC=CC=C3 |
SMILES |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |
Otros números CAS |
1692-46-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for preparing flavanone hydrazone derivatives?
A: Flavanone hydrazones are commonly synthesized by reacting suitably substituted chalcones with hydrazides. [, ] For example, N-isonicotinoyl flavanone hydrazones were prepared by condensing isonicotinic acid hydrazide (INH) with various chalcones under controlled pH conditions. [] Microwave-assisted synthesis has also been employed, offering advantages like shorter reaction times and improved yields. [, , ]
Q2: What biological activities have been reported for this compound derivatives?
A: Research suggests that certain flavanone hydrazones possess promising antimicrobial activities. [, , ] Specifically, N-isonicotinoyl flavanone hydrazones displayed noteworthy in vitro antitubercular activity. [] Several studies have explored the synthesis and antibacterial screening of this compound derivatives against a range of bacterial and fungal strains. [, ]
Q3: How does the structure of flavanone hydrazones influence their biological activity?
A: While comprehensive structure-activity relationship (SAR) studies are limited, some insights emerge from the available literature. The presence of specific substituents on the flavanone core and the hydrazone moiety can significantly influence antimicrobial potency. [, , ] Further investigations are necessary to establish definitive SAR trends for different biological activities.
Q4: What are the common analytical techniques employed to characterize this compound derivatives?
A: Researchers utilize a combination of spectroscopic methods to elucidate the structure of newly synthesized flavanone hydrazones. These include, but are not limited to, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] X-ray crystallography has also been employed to determine the three-dimensional structures of some this compound derivatives. []
Q5: Beyond antimicrobial activity, what other applications are being investigated for flavanone hydrazones?
A: Flavanone hydrazones have been explored as potential therapeutic agents for uveitis, an inflammatory eye disease. [] Researchers investigated the ability of chalcone derivatives, structurally related to flavanone hydrazones, to prevent uveitis induced by various factors. This suggests possible applications of flavanone hydrazones in modulating inflammatory processes.
Q6: Have there been any studies on the oxidation of this compound derivatives?
A: Yes, several studies have investigated the oxidation of flavanone hydrazones using different oxidizing agents. [, , ] For instance, oxidation with manganese dioxide yielded a mixture of flavanones and azines. [] Similarly, selenium dioxide was employed as an oxidizing agent, but specific product outcomes were not detailed in the abstract. [] Understanding the oxidation pathways of flavanone hydrazones can be crucial for designing stable formulations and predicting their metabolic fate.
Q7: Are there any reports on the thermal rearrangement of this compound derivatives?
A: Research suggests that thermal rearrangement of 2'-hydroxychalkone hydrazone and this compound derivatives is possible. [] Although the provided abstract does not delve into specifics, this area warrants further investigation to understand the potential impact of heat on the stability and properties of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



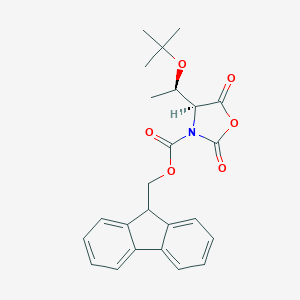


![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
